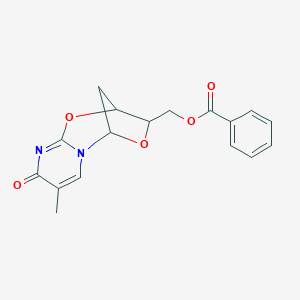

5'-O-Benzoyl-2,3'-Anhydrothymidin

Übersicht

Beschreibung

5'-O-Benzoyl-2,3'-anhydrothymidine (5-BzAT) is an important synthetic intermediate for the production of various types of thymidine analogs. It is a nucleoside analogue, which is used for a variety of purposes in the field of scientific research. It has been found to have a number of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Kinetik der Reaktion mit Triethylammoniumtetrazolid

Die Reaktion von 5'-O-Benzoyl-2,3'-Anhydrothymidin mit Triethylammoniumtetrazolid in DMF bei 100-120 °C wird durch eine kinetische Gleichung zweiter Ordnung beschrieben, die der Kinetik erster Ordnung in jedem der Reaktanten folgt . Diese Studie liefert wertvolle Einblicke in die Reaktionsmechanismen und die Kinetik von this compound.

Kinetik und Thermodynamik der Azidierung mit Dimethylammonium Azid

Die Reaktion von this compound mit Dimethylammonium Azid im System DMF-1,4-Dioxan im Temperaturbereich von 80 bis 100 °C folgt der Kinetik zweiter Ordnung und der Kinetik erster Ordnung in Bezug auf jedes Reaktanten . Diese Forschung trägt zum Verständnis der Kinetik und Thermodynamik von Azidierungsreaktionen unter Beteiligung von this compound bei.

Pharmazeutische Anwendungen

Pharmazeutisches [18F]FLT wurde durch nukleophile Fluorierung von 5'-O-(Benzoyl)-2,3'Anhydrothymidin in einem vollautomatischen Verfahren synthetisiert . Diese Anwendung zeigt das Potenzial von this compound bei der Synthese von pharmazeutischen Verbindungen.

Wirkmechanismus

Target of Action

The primary target of 5’-O-benzoyl-2,3’-anhydrothymidine is the C3’ atom of the compound itself . This target plays a crucial role in the reaction of the compound with nucleophiles .

Mode of Action

The compound interacts with its targets through a second-order kinetic reaction . In the rate-determining stage of the SN2 reaction, nucleophiles such as triethylammonium tetrazolide and dimethylammonium azide attack the C3’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine, simultaneously loosening the C3’-O2 anhydro bond .

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.

Result of Action

The compound’s reaction with nucleophiles suggests that it may induce changes at the molecular level, particularly in the structure of the compound itself .

Action Environment

The action of 5’-O-benzoyl-2,3’-anhydrothymidine is influenced by environmental factors such as temperature and the presence of certain solvents . The compound reacts with nucleophiles in DMF (dimethylformamide) at temperatures ranging from 80 to 100°C . The reaction follows the overall second-order kinetics and first-order kinetics with respect to each reactant .

Biochemische Analyse

Biochemical Properties

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with triethylammonium tetrazolide in DMF at 100-120°C is described by a second-order kinetic equation, following the first-order kinetics in each of the reactants . This suggests that 5’-O-benzoyl-2,3’-anhydrothymidine interacts with enzymes and other biomolecules in a specific manner.

Molecular Mechanism

The molecular mechanism of 5’-O-benzoyl-2,3’-anhydrothymidine involves a rate-determining stage of S N 2 reaction where triethylammonium tetrazolide attacks the C 3 ’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine with simultaneous loosening of the C 3 ’ ÄO 2 anhydro bond .

Temporal Effects in Laboratory Settings

The reaction kinetics suggest that the effects of the compound may change over time .

Eigenschaften

IUPAC Name |

(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUVOAMQGVMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991096 | |

| Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70838-44-7 | |

| Record name | 5'-O-benzoyl-2,3'-anhydrothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

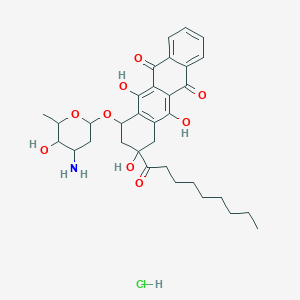

Feasible Synthetic Routes

Q1: What is the main application of 5'-O-benzoyl-2,3'-anhydrothymidine in chemical synthesis?

A1: 5'-O-Benzoyl-2,3'-anhydrothymidine serves as a crucial precursor in the synthesis of various biologically active nucleoside analogs. Specifically, it is used in synthesizing 3'-azido-3'-deoxythymidine (AZT), a potent antiretroviral medication used to treat HIV/AIDS. [] This compound acts as a starting point for introducing different chemical modifications at the 3' position of the deoxyribose sugar moiety. []

Q2: How is 5'-O-benzoyl-2,3'-anhydrothymidine used in the synthesis of radiolabeled compounds?

A2: 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) plays a vital role as a precursor in the synthesis of ¹⁸F-FLT (3′-deoxy-3′-¹⁸F-fluorothymidine). [] This radiolabeled compound is valuable in Positron Emission Tomography (PET) imaging to visualize and assess cellular proliferation, particularly in oncological applications. []

Q3: Can you describe the reactivity of 5'-O-benzoyl-2,3'-anhydrothymidine with nucleophiles?

A3: Research has focused on understanding the reaction mechanisms of 5'-O-benzoyl-2,3'-anhydrothymidine with different nucleophiles. For instance, studies have investigated its kinetics and thermodynamics with dimethylammonium azide in a mixed solvent system of dimethylformamide (DMF) and 1,4-dioxane. [] Further investigations explored the kinetics of its reaction with triethylammonium tetrazolide in DMF. [] These studies shed light on the reactivity and potential applications of 5'-O-benzoyl-2,3'-anhydrothymidine in synthesizing modified nucleosides.

Q4: What are the structural features of 3'-(tetrazole-2”-yl)-3′-deoxythymidine, a derivative of 5'-O-benzoyl-2,3'-anhydrothymidine?

A4: 3'-(Tetrazole-2”-yl)-3′-deoxythymidine, a derivative synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine, adopts an anti-conformation around the glycosidic bond. [] The sugar moiety exhibits a 2'-endo-3'-exo-conformation with a gauche + orientation concerning the C4'-C5' bond. [] These structural details, confirmed by X-ray analysis, are essential for understanding the compound's interaction with biological targets.

Q5: How effective is 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate as a substrate for DNA polymerases?

A5: While 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate was synthesized and investigated for its potential as a substrate for DNA polymerases, it exhibited limited activity. [] It displayed weak termination substrate properties with avian myeloblastosis virus reverse transcriptase and did not function as a substrate for other tested DNA polymerases. [] This finding highlights the importance of specific structural features for optimal interaction with DNA polymerases.

Q6: What are some of the challenges associated with the synthesis of ¹⁸F-FLT using 5'-O-benzoyl-2,3'-anhydrothymidine?

A6: While 5'-O-benzoyl-2,3'-anhydrothymidine is crucial for synthesizing ¹⁸F-FLT, challenges such as low synthesis yields and limitations in the number of repetitions possible have hindered its broader clinical use. [] Researchers are actively exploring methods to improve the synthesis process and overcome these limitations, paving the way for wider accessibility and applications of ¹⁸F-FLT in PET imaging.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)